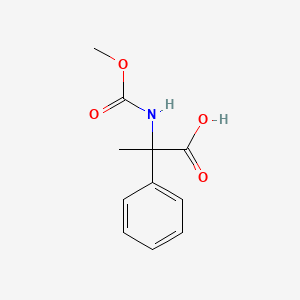

2-Methoxycarbonylamino-2-phenyl-propionic acid

Overview

Description

2-Methoxycarbonylamino-2-phenyl-propionic acid (MPPA) is a nonsteroidal anti-inflammatory drug (NSAID) that has been studied for its potential use in treating various inflammatory conditions. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.28 g/mol.

Mechanism of Action

2-Methoxycarbonylamino-2-phenyl-propionic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a role in the inflammatory response. By inhibiting COX activity, 2-Methoxycarbonylamino-2-phenyl-propionic acid reduces the production of prostaglandins and thus reduces inflammation.

Biochemical and Physiological Effects:

2-Methoxycarbonylamino-2-phenyl-propionic acid has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been shown to reduce fever in animal models of pyrexia. 2-Methoxycarbonylamino-2-phenyl-propionic acid has a half-life of approximately 2 hours and is metabolized in the liver.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methoxycarbonylamino-2-phenyl-propionic acid in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a high degree of purity. However, one limitation is that it may not be as effective in humans as it is in animal models. Additionally, 2-Methoxycarbonylamino-2-phenyl-propionic acid may have off-target effects that could complicate data interpretation.

Future Directions

There are several potential future directions for research on 2-Methoxycarbonylamino-2-phenyl-propionic acid. One area of interest is its potential use in treating inflammatory bowel disease. Another area of interest is its potential use as an analgesic and antipyretic agent. Additionally, more research is needed to determine the optimal dosage and administration route for 2-Methoxycarbonylamino-2-phenyl-propionic acid in humans. Finally, the development of more selective COX inhibitors could improve the efficacy and safety of NSAIDs like 2-Methoxycarbonylamino-2-phenyl-propionic acid.

Scientific Research Applications

2-Methoxycarbonylamino-2-phenyl-propionic acid has been studied for its potential use in treating various inflammatory conditions such as arthritis, colitis, and asthma. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. 2-Methoxycarbonylamino-2-phenyl-propionic acid has also been studied for its potential use as an analgesic and antipyretic agent.

properties

IUPAC Name |

2-(methoxycarbonylamino)-2-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-11(9(13)14,12-10(15)16-2)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNVQSNSNOJYGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxycarbonylamino-2-phenyl-propionic acid | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)

![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)

![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)

![3-[(2-amino-4-methoxybutanoyl)amino]-N,4-dimethylbenzamide](/img/structure/B7555467.png)

![N-[[1-[2-(3,5-dimethylpyrazol-1-yl)ethyl]triazol-4-yl]methyl]-2-methylpropan-1-amine](/img/structure/B7555471.png)

![5-Chloro-2-[(4-methylsulfonylphenyl)methylamino]benzonitrile](/img/structure/B7555472.png)

![4-Methoxy-2-[3-(4-methoxyphenyl)propanoylamino]butanoic acid](/img/structure/B7555502.png)

![4-[2-(3-Hydroxypropyl)pyrrolidine-1-carbonyl]benzoic acid](/img/structure/B7555512.png)

![3-[[2-(3-aminophenyl)acetyl]amino]-N-methylpropanamide](/img/structure/B7555516.png)